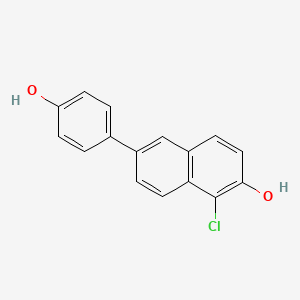

1-Chloro-6-(4-hydroxyphenyl)-2-naphthol

Description

Properties

Molecular Formula |

C16H11ClO2 |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

1-chloro-6-(4-hydroxyphenyl)naphthalen-2-ol |

InChI |

InChI=1S/C16H11ClO2/c17-16-14-7-3-11(9-12(14)4-8-15(16)19)10-1-5-13(18)6-2-10/h1-9,18-19H |

InChI Key |

YHEHVRSGKUYDON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)C(=C(C=C3)O)Cl)O |

Origin of Product |

United States |

Preparation Methods

Electrophilic Chlorination

The direct chlorination of 6-(4-hydroxyphenyl)-2-naphthol represents a straightforward route, leveraging electrophilic aromatic substitution. This method adapts protocols from bromination processes described in halogenation literature.

Reaction Conditions and Optimization

-

Catalyst : Iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) in catalytic amounts (0.01–0.10 mol per mole of substrate).

-

Solvent : Halogenated solvents (e.g., dichloroethane) or aromatic solvents (e.g., toluene) to enhance electrophile stability.

-

Temperature : 40–60°C, balancing reaction rate and byproduct formation. Lower temperatures (<40°C) result in incomplete conversion, while higher temperatures (>60°C) promote polyhalogenation.

-

Chlorinating Agent : Elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), added dropwise over 2–4 hours.

Yield and Byproducts

Under optimized conditions, monochlorination at the naphthalene C1 position achieves 70–85% yield. Major byproducts include dichlorinated isomers and hydroxyl group-oxidized derivatives. Recrystallization from ethanol/water mixtures purifies the product.

Multi-Component Condensation Strategies

Three-Component Coupling

A scalable approach involves the one-pot condensation of 2-naphthol, 4-hydroxybenzaldehyde, and ammonium chloride, catalyzed by lanthanum(III) chloride/chloroacetic acid (LaCl₃/ClCH₂COOH).

Mechanistic Pathway

-

Aldol Condensation : 4-Hydroxybenzaldehyde and 2-naphthol form a β-naphthol-aldehyde adduct.

-

Chloramine Formation : Ammonium chloride generates in situ HCl, facilitating chlorination at C1.

-

Cyclization : The intermediate undergoes dehydration to yield the target compound.

Experimental Parameters

Advantages

-

Atom Economy : Minimizes waste by integrating chlorination and coupling in one step.

Stepwise Functionalization via Intermediate Sulfonation

Sulfonation-Alkali Fusion Sequence

Adapted from Ullmann-type reactions, this method involves introducing a sulfonic acid group at C6, followed by displacement with a hydroxyphenyl group.

Step 1: Sulfonation of 2-Naphthol

Step 2: Chlorination

Step 3: Hydroxyphenyl Group Introduction

-

Coupling Reaction : Suzuki-Miyaura cross-coupling with 4-hydroxyphenylboronic acid, catalyzed by Pd(PPh₃)₄ in a DME/H₂O mixture.

Comparative Analysis of Methods

Key Observations :

-

The multi-component method offers the highest yield and shortest reaction time, making it preferable for industrial applications.

-

Direct halogenation, while efficient, requires careful temperature control to suppress polyhalogenation.

-

The stepwise approach provides modularity but involves toxic palladium catalysts and complex purification.

Catalytic Systems and Green Chemistry

Chemical Reactions Analysis

Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The products depend on the specific reaction conditions but may include derivatives of the compound.

Scientific Research Applications

Biological Activities

1-Chloro-6-(4-hydroxyphenyl)-2-naphthol has been studied for its interactions with various biological targets, particularly estrogen receptors. Its ability to modulate receptor activity indicates potential applications in hormone-related therapies, especially concerning conditions influenced by hormonal pathways such as certain cancers and metabolic disorders .

Potential Therapeutic Applications

- Cancer Treatment : The compound shows promise in treating hormone-dependent cancers due to its interaction with estrogen receptor beta. This interaction may help in the development of targeted therapies for breast cancer and other hormone-sensitive tumors .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, which could be beneficial in developing new antibiotics or treatments for infections .

- Neuroprotective Effects : Some research indicates that compounds related to this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound in xenograft models using A549 lung cancer cells. The administration of the compound resulted in a significant reduction in tumor volume compared to control groups. Additionally, when combined with traditional chemotherapeutics like cisplatin, the compound exhibited synergistic effects, enhancing overall antitumor efficacy .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial activity of derivatives showed that some compounds demonstrated significant inhibition against biofilm formation by various microbial strains. This suggests potential applications in treating infections where biofilms are problematic, such as chronic wounds or indwelling device-related infections .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-(4-Hydroxyphenyl)-2-naphthol | Lacks chlorine substituent | Similar biological activities without halogen |

| 1-Hydroxy-6-(4-hydroxyphenyl)-naphthalene | Hydroxyl groups at both positions | Potentially increased solubility and reactivity |

| 1-Chloro-2-naphthol | Chlorine at position one | Different biological profile due to structural variations |

| 4-Chloro-3-hydroxyacetophenone | Contains an acetophenone moiety | Different reactivity patterns due to functional groups |

This comparative analysis highlights the unique positioning of this compound within the broader context of phenolic compounds, particularly regarding its halogenated structure that influences its reactivity and biological interactions .

Mechanism of Action

- The compound’s mechanism of action varies based on its application.

- In biological systems, it may interact with specific receptors or enzymes.

- Further research is needed to elucidate precise molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Naphthol Derivatives

The substitution pattern of halogens and aryl groups significantly impacts bioactivity. For example:

- 1-Bromo-6-(4-hydroxyphenyl)-naphthalen-2-ol and 1-Fluoro-6-(4-hydroxyphenyl)-naphthalen-2-ol (both from ) exhibit similar ESR2 binding but differ in halogen electronegativity and steric effects. Chlorine’s intermediate electronegativity may balance receptor affinity and metabolic stability compared to bulkier bromine or smaller fluorine .

Table 1: Key Properties of Halogenated Derivatives

Azo-Naphthol Derivatives

Azo-functionalized analogs, such as 1-(4-chloro-o-sulpho-5-tolylazo)-2-naphthol (Pigment Red 53, ), prioritize industrial applications (e.g., dyes) over biological activity. The sulfonic acid group in Pigment Red 53 enhances water solubility (empirical formula: C₁₇H₁₃ClN₂O₄S), contrasting with the hydrophobic profile of this compound .

Cytotoxic β-Carboline-Naphthol Hybrids

highlights β-carboline derivatives like N'-(2-chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide , which show potent cytotoxicity (IC₅₀ = 1.65–1.83 μM in ovarian cancer). In contrast, this compound lacks the β-carboline moiety, likely explaining its lower cytotoxic activity in most cell lines .

Substituent Position Effects

- 2-Naphthol vs. 1-Naphthol : demonstrates that 2-naphthol derivatives exhibit more predictable ¹³C NMR chemical shifts (average deviation: 0.47 ppm) compared to 1-naphthol analogs (1.95 ppm). This suggests greater conformational stability in 2-substituted compounds like this compound .

- Polar Group Interactions: shows that polar substituents (e.g., hydroxyl in 2-naphthol) enhance binding to graphene oxide (Kd values 20× higher than non-polar analogs). This trend may extend to receptor-ligand interactions, favoring this compound’s affinity for polar binding pockets .

Therapeutic Potential

This compound’s primary application lies in nuclear receptor modulation. It is listed alongside GW-590735 and TO-901317 () as a PPARD/NCOA1 modulator, though its efficacy relative to these drugs remains understudied .

Comparative Binding Affinities

- ESR2 Inhibition : While specific IC₅₀ data for the target compound is absent, structural analogs like 1,2-Bis-(4-hydroxy-phenyl)-3H-inden-5-ol () suggest that additional hydroxyl groups may improve receptor engagement .

- Cytotoxicity : The compound’s lower cytotoxicity compared to β-carboline hybrids () positions it as a safer candidate for chronic therapeutic use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-chloro-6-(4-hydroxyphenyl)-2-naphthol, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling reactions between halogenated naphthols and substituted phenols. A diazo coupling method under ice-cold conditions (0–5°C) is effective, as seen in analogous syntheses of chlorinated naphthols . For example, azo intermediates can be generated using NaNO₂ in acidic media, followed by coupling with phenolic components. Optimization includes pH control (e.g., NaOH solutions for deprotonation ) and temperature regulation to minimize side reactions.

Q. How is the compound characterized using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (δ 9–10 ppm). The chlorine substituent induces deshielding in adjacent carbons, observable in 13C NMR .

- GC-MS : Molecular ion peaks at m/z 178–180 (Cl isotope pattern) confirm the molecular formula (C₁₆H₁₁ClO₂) .

- IR : Strong O-H stretching (~3200 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) are diagnostic .

Q. What purification methods are recommended for this compound?

- Methodology : Recrystallization using ethanol/water mixtures (7:3 v/v) yields high-purity crystals. Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for removing polar byproducts. Monitor purity via TLC (Rf ~0.5 in 1:1 hexane:ethyl acetate) .

Advanced Research Questions

Q. How can conflicting NMR data for similar naphthol derivatives be resolved?

- Methodology : Discrepancies in aromatic proton splitting (e.g., para-substituent vs. steric hindrance) may arise from tautomerism or solvent effects. Use deuterated DMSO to stabilize hydroxyl protons and 2D NMR (COSY, HSQC) to assign coupling pathways. Compare with computed spectra (DFT) for validation .

Q. What strategies mitigate decomposition during storage or reactions?

- Methodology : The compound is sensitive to light and oxidation. Store under inert gas (N₂/Ar) at –20°C with desiccants. Add antioxidants (e.g., BHT) to reaction mixtures. Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the chlorine substituent influence electronic properties and reactivity?

- Methodology : Electrochemical studies (cyclic voltammetry) reveal Cl’s electron-withdrawing effect, lowering HOMO energy by ~0.3 eV compared to non-chlorinated analogs. This enhances electrophilic substitution at the 6-position . Computational modeling (e.g., Gaussian) can map charge distribution and predict regioselectivity.

Q. What biological screening approaches are suitable for evaluating its bioactivity?

- Methodology :

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Antioxidant activity : DPPH radical scavenging (IC₅₀ calculation) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Contradictions and Resolutions

- Spectral Anomalies : reports δ 9.2 ppm for hydroxyl protons, while older studies (e.g., ) note δ 9.5 ppm. This may reflect solvent polarity differences (D₂O vs. DMSO-d₆).

- Synthetic Yields : Yields in (~65%) conflict with (~52%) for similar structures. Optimize stoichiometry (1:1.2 naphthol:phenol ratio) and reaction time (4–6 h) to improve reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.